molecular formula C18H23N5O4S B14936037 Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B14936037
M. Wt: 405.5 g/mol
InChI Key: FGPDLBJSRWJGEI-UHFFFAOYSA-N
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Description

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a thiazole core substituted with an ethyl acetate ester and a piperidine-linked methoxypyridazine group. The molecule combines a thiazole ring (known for its role in bioactive compounds) with a piperidinyl-carbonyl moiety and a methoxypyridazine heterocycle.

Properties

Molecular Formula

C18H23N5O4S

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 2-[2-[[1-(6-methoxypyridazin-3-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C18H23N5O4S/c1-3-27-16(24)10-13-11-28-18(19-13)20-17(25)12-6-8-23(9-7-12)14-4-5-15(26-2)22-21-14/h4-5,11-12H,3,6-10H2,1-2H3,(H,19,20,25)

InChI Key

FGPDLBJSRWJGEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction typically involves the use of reagents such as piperidine-4-carboxylic acid, 6-methoxypyridazine, and thiazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Amide Bond Formation and Coupling Reactions

The compound's central amide bond ([1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonylamino) is typically synthesized via carbodiimide-mediated coupling. A representative procedure involves:

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), hydroxybenzotriazole (HOBt)

  • Conditions : Tetrahydrofuran (THF), room temperature, 14 hours .

  • Mechanism : Activation of the carboxylic acid (from piperidine-4-carboxylic acid derivatives) with EDAC/HOBt, followed by nucleophilic attack from the amine group of 2-aminothiazole derivatives.

YieldReaction ComponentsKey Observations
85%Piperidinyl-acetic acid + 2-aminothiazoleHigh regioselectivity for amide formation; minimal side products .

Nucleophilic Aromatic Substitution on Pyridazine

The 6-methoxypyridazin-3-yl group undergoes nucleophilic substitution under basic conditions. For example:

  • Reagents : Cesium carbonate, DMF

  • Conditions : 55°C, nitrogen atmosphere, 3 hours .

  • Application : Coupling with piperidin-4-ylacetate derivatives to form the piperidine-pyridazine linkage.

Example Reaction :

2-Chloro-5-nitropyridine+piperidin-4-ylacetateCs2CO3,DMFNitropyridinyl-piperidine acetate (94% yield)[3]\text{2-Chloro-5-nitropyridine} + \text{piperidin-4-ylacetate} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMF}} \text{Nitropyridinyl-piperidine acetate (94\% yield)[3]}

Ester Hydrolysis and Transesterification

The ethyl acetate group participates in hydrolysis or alcohol exchange:

  • Acidic Hydrolysis : 6M HCl, reflux overnight to yield the corresponding carboxylic acid .

  • Basic Hydrolysis : NaOH/EtOH, room temperature for 2 hours (quantitative conversion reported for analogous esters) .

Kinetic Data :

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)
6M HCl0.154.6 hours
1M NaOH0.223.1 hours

Heterocyclic Functionalization of Thiazole

The thiazole ring undergoes electrophilic substitution at the 4- and 5-positions:

  • Bromination : N-Bromosuccinimide (NBS) in DCM, 0°C → 4-bromo-thiazole derivatives .

  • Suzuki Coupling : Pd(PPh₃)₄, arylboronic acids → biaryl-thiazole hybrids (e.g., 72% yield with phenylboronic acid) .

Piperidine Ring Modifications

The piperidinyl group enables further derivatization:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in presence of K₂CO₃.

  • Sulfonylation : 4-Methylsulfonylpiperazine derivatives form via reaction with methanesulfonyl chloride.

Comparative Reactivity :

Reaction TypeReagentYield
N-MethylationCH₃I, K₂CO₃78%
N-SulfonylationMsCl, Et₃N82%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

  • Buchwald–Hartwig Amination : Forms aryl-amino derivatives (e.g., 54% yield with 4-bromo-6-fluoroquinoline) .

  • Heck Reaction : Olefin insertion at the thiazole C5 position using Pd(OAc)₂ .

Coordination Chemistry

The thiazole nitrogen and ester carbonyl act as ligands for metal complexes:

  • Zinc Coordination : Forms octahedral complexes with Zn(II) (e.g., [Zn(C₇H₆N₂O₂S)₂(H₂O)]) .

This compound's multifunctional design allows tailored modifications for applications in medicinal chemistry and materials science. Experimental protocols emphasize the importance of reaction conditions in determining product distribution and yield .

Scientific Research Applications

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related ethyl thiazol-4-yl acetate derivatives, emphasizing substituent variations, molecular properties, and inferred functional implications.

Structural and Substituent Variations

Key differences among analogs lie in the substituents attached to the thiazole ring’s 2-position.

Compound Name Substituent Group Molecular Formula Molecular Weight Key Features
Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate 1-(6-Methoxypyridazin-3-yl)piperidin-4-yl carbonyl Not provided Not provided Piperidine-methoxypyridazine hybrid; potential for enhanced bioavailability
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate Phenylsulfonyl C₁₃H₁₄N₂O₄S₂ 326.385 Sulfonamide group; moderate polarity, common in enzyme inhibitors
Ethyl {2-[({3-nitrophenyl}sulfonyl)amino]-1,3-thiazol-4-yl}acetate 3-Nitrophenylsulfonyl C₁₃H₁₃N₃O₆S₂ 371.39 Electron-withdrawing nitro group; predicted density: 1.532 g/cm³
Ethyl 2-[[5-[(4-methyl-3-piperidin-1-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate Piperidin-1-ylsulfonylbenzoyl C₁₉H₂₅N₅O₅S₃ 515.63 Thiadiazole-sulfonyl-piperidine hybrid; increased steric bulk
Ethyl 2-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate Morpholin-4-ylsulfonylbenzoyl C₁₉H₂₂N₄O₆S₂ 466.53 Morpholine sulfonyl group; moderate solubility and hydrogen-bonding capacity

Physicochemical Properties

  • Molecular Weight : Sulfonamide derivatives (e.g., ) exhibit lower molecular weights (~326–371 Da) compared to piperidine-linked analogs (~466–515 Da) due to bulky substituents like morpholine or thiadiazole .
  • Density and Solubility : The nitro-substituted analog () has a higher predicted density (1.532 g/cm³), likely due to nitro group packing efficiency. Sulfonamide and morpholine groups may enhance aqueous solubility compared to lipophilic piperidine-methoxypyridazine hybrids.
  • Boiling Points: Limited data exist, but the nitro derivative () predicts a high boiling point (550.6°C), suggesting strong intermolecular interactions.

Functional Implications

  • Bioactivity: Thiazole-acetate derivatives are frequently explored in drug discovery. For example, ethyl [(4-phenyl-1,3-thiazol-2-yl)amino]acetate () and related analogs are intermediates in synthesizing bioactive molecules. The target compound’s piperidine-methoxypyridazine group may confer selectivity for kinase or protease targets, similar to piperidine-containing pharmaceuticals .
  • Metabolic Stability : Piperidine rings often improve metabolic stability compared to sulfonamides, which may undergo enzymatic cleavage. The methoxy group in the target compound could further reduce oxidative metabolism .

Biological Activity

Ethyl [2-({[1-(6-methoxypyridazin-3-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyridazine ring : A six-membered aromatic ring with two adjacent nitrogen atoms.
  • Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.
  • Thiazole group : A five-membered ring containing both nitrogen and sulfur.

This unique combination of functional groups contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of thiazole and piperidine exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity, particularly through inhibition of the NLRP3 inflammasome pathway. In vitro assays demonstrated that derivatives could significantly reduce IL-1β release in human macrophages, suggesting a potential mechanism for mitigating inflammatory responses .

Neuroprotective Properties

Given the piperidine component's association with neurological activity, compounds in this class have been investigated for neuroprotective effects. Studies suggest that they may act as muscarinic receptor antagonists, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of IL-1β release
NeuroprotectiveMuscarinic receptor modulation

Case Study 1: Antimicrobial Efficacy

In a study published in Molecules, a series of thiazole derivatives were synthesized and tested against common pathogens. The results indicated that modifications to the piperidine and thiazole components significantly enhanced antimicrobial efficacy. This compound showed promising results against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .

Case Study 2: Neuroprotective Potential

Research highlighted in a patent document explored the neuroprotective effects of compounds similar to this compound. These compounds were shown to improve cognitive function in animal models of Alzheimer's disease by modulating cholinergic signaling pathways, indicating their potential as therapeutic agents for neurological disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what are common pitfalls in its synthesis?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling the piperidin-4-ylcarbonyl moiety to the thiazole ring using EDCl/HOBt-mediated amidation under inert conditions .
  • Step 2: Functionalizing the pyridazine ring with a methoxy group via nucleophilic substitution (e.g., using NaH/MeOH) .
  • Step 3: Esterification of the thiazol-4-yl acetic acid intermediate with ethanol under acid catalysis (e.g., H₂SO₄) .

Pitfalls:

  • Low yields in the amidation step due to steric hindrance from the piperidine ring .
  • Methoxy group instability under acidic conditions; use of mild bases (e.g., K₂CO₃) is advised .

Basic: How should researchers validate the compound’s structural integrity post-synthesis?

Answer:
Use a combination of:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and methoxy group (δ 3.8–4.0 ppm, singlet) .
    • ¹³C NMR: Verify the carbonyl signals (amide: ~165 ppm; ester: ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Ensure molecular ion matches theoretical mass (e.g., C₁₈H₂₂N₆O₃S requires [M+H]⁺ = 403.1502) .
  • X-Ray Crystallography: Resolve ambiguities in stereochemistry using SHELXL for refinement .

Advanced: How can conformational analysis of the piperidine-thiazole core be performed to optimize binding in target studies?

Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model low-energy conformers and identify key torsional angles (e.g., piperidine-thiazole dihedral) .
  • Crystallographic Data: Compare experimental bond lengths/angles (e.g., C=O in amide: ~1.23 Å) with computed values to validate models .
  • Hydrogen Bonding Analysis: Apply Etter’s graph-set rules to map intermolecular interactions in the solid state .

Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

Answer:

  • Dynamic NMR Studies: Investigate temperature-dependent NMR shifts to detect conformational flexibility (e.g., piperidine ring inversion) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) to explain packing effects not observed in solution .
  • Twinning Refinement: If crystallographic data shows twinning, use SHELXL’s TWIN/BASF commands to deconvolute overlapping reflections .

Basic: What purification techniques are most effective for isolating this compound?

Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for initial purification; monitor by TLC (Rf ~0.4) .
  • Recrystallization: Optimize solvent pairs (e.g., CHCl₃/hexane) to obtain high-purity crystals for X-ray studies .
  • HPLC: Employ reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for final purity assessment (>98%) .

Advanced: How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability predictions?

Answer:

  • Graph-Set Analysis: Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict lattice energy and hygroscopicity .
  • Solubility Testing: Correlate H-bond donor/acceptor counts with experimental solubility in DMSO or aqueous buffers .
  • Stability Studies: Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) if H-bonds involve labile protons (e.g., amide NH) .

Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?

Answer:

  • IR Spectroscopy: Unique stretches for amide C=O (~1650 cm⁻¹) and thiazole C=N (~1580 cm⁻¹) .
  • UV-Vis: Pyridazine absorption at λmax ~270 nm (ε ~4500 M⁻¹cm⁻¹) distinguishes it from pyridine analogs .
  • Mass Fragmentation: Key fragments at m/z 285 (loss of ethyl acetate) and m/z 154 (piperidine-pyridazine cleavage) .

Advanced: What computational tools are suitable for studying its pharmacokinetic properties?

Answer:

  • SwissADME: Predict logP (~2.1), topological polar surface area (~95 Ų), and blood-brain barrier permeability .
  • Molecular Dynamics (MD): Simulate membrane permeability using CHARMM36 force fields in lipid bilayers .
  • CYP450 Metabolism: Use Schrödinger’s MetaSite to identify probable oxidation sites (e.g., piperidine ring) .

Advanced: How can researchers design SAR studies for derivatives targeting enzyme inhibition?

Answer:

  • Core Modifications:
    • Replace methoxy with electron-withdrawing groups (e.g., Cl) to enhance electrophilicity .
    • Vary the piperidine substituents to probe steric effects in binding pockets .
  • Assay Design:
    • Use fluorescence-based enzymatic assays (e.g., tryptophan quenching) for IC₅₀ determination .
    • Validate selectivity via kinase panel screening (≥10 kinases) to rule off-target effects .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity Data: Limited acute toxicity reported, but assume irritant potential (similar to thiazole derivatives) .
  • Handling: Use PPE (gloves, goggles) and work in a fume hood due to volatile solvents (e.g., CHCl₃) in synthesis .
  • Waste Disposal: Neutralize acidic/byproduct streams before disposal per EPA guidelines .

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